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11-Bromobenzo[b]naphtho[1,2-d]furan

Cat. No.: B12495853
M. Wt: 297.14 g/mol
InChI Key: FFGJFWBGPWYOEN-UHFFFAOYSA-N
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Description

General Context of Polycyclic Aromatic Heterocycles in Contemporary Chemical Research

Polycyclic aromatic heterocycles (PAHs) are organic compounds containing multiple fused aromatic rings, where at least one carbon atom in the ring system is replaced by a heteroatom such as oxygen, nitrogen, or sulfur. This incorporation of heteroatoms significantly influences the electronic structure, solubility, and reactivity of the parent hydrocarbon, leading to a diverse array of chemical and physical properties. Contemporary research on PAHs is driven by their potential as organic semiconductors, light-emitting diodes (OLEDs), and fluorescent probes, as well as their presence in biologically active molecules. The ability to tune their properties through synthetic modification makes them a fertile ground for chemical innovation.

Specific Research Focus: 11-Bromobenzo[b]naphtho[1,2-d]furan within this Structural Class

The introduction of a bromine atom onto the benzo[b]naphthofuran scaffold, as in this compound, offers a strategic handle for further chemical transformations. Halogenated PAHs are valuable intermediates in cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. This functionalization is crucial for fine-tuning the molecule's properties for specific applications.

While extensive research exists for the broader class of benzo[b]naphthofurans, specific academic inquiry into the 11-bromo derivative of the benzo[b]naphtho[1,2-d]furan (B1583413) isomer is notably scarce in the available literature. However, the study of related brominated isomers provides valuable insights into the potential chemistry of this compound. For instance, commercial suppliers list "Benzo[b]naphtho[2,3-d]furan, 11-bromo-" with the CAS number 2111850-52-1, indicating its availability for research purposes. chemicalbook.com Similarly, various bromo-substituted isomers of benzo[b]naphtho[2,1-d]furan (B3422070) are also documented. chemicalbook.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic research on a compound like this compound would be to synthesize and fully characterize its structure and properties. This would involve the development of a regioselective synthesis to ensure the formation of the correct isomer. Subsequent research would likely focus on utilizing the bromine substituent for further derivatization to explore its potential in materials science or as a scaffold for biologically active molecules.

Given the limited direct research on this compound, this article will draw upon the available information for the parent benzo[b]naphtho[1,2-d]furan and its closely related brominated isomers to provide a comprehensive overview of the current state of knowledge and potential research directions.

Chemical Compound Data

The following tables provide available data for the parent compound and a related bromo-isomer.

Table 1: Properties of Benzo[b]naphtho[1,2-d]furan

PropertyValueSource
Molecular Formula C₁₆H₁₀O nih.gov
Molecular Weight 218.25 g/mol nih.gov
CAS Number 205-39-0 nih.govscbt.com
IUPAC Name naphtho[2,1-b] acs.orgbenzofuran (B130515) nih.gov

Table 2: Properties of Related Bromo-Substituted Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight
9-Bromobenzo[b]naphtho[1,2-d]furan1256544-27-0C₁₆H₉BrO297.15 g/mol
11-Bromobenzo[b]naphtho[2,3-d]furan2111850-52-1C₁₆H₉BrO297.15 g/mol
7-Bromobenzo[b]naphtho[2,1-d]furan2172929-14-3C₁₆H₉BrO297.15 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrO B12495853 11-Bromobenzo[b]naphtho[1,2-d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

11-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H

InChI Key

FFGJFWBGPWYOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC=C4Br

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 11 Bromobenzo B Naphtho 1,2 D Furan

Electrophilic Substitution Reactions on the Furan (B31954) and Naphthalene (B1677914) Moieties

The fused aromatic system of benzo[b]naphtho[1,2-d]furan (B1583413) is susceptible to electrophilic attack. The inherent reactivity of the different rings—the furan, the benzo, and the naphthalene portions—governs the site of substitution. Generally, the furan ring is the most electron-rich and thus the most activated towards electrophiles. However, the precise location of substitution is influenced by the directing effects of the oxygen heteroatom and the existing bromine substituent, as well as the specific reaction conditions.

Directed Halogenation

Further halogenation of 11-Bromobenzo[b]naphtho[1,2-d]furan can introduce additional halide atoms onto the aromatic skeleton. Due to the activating nature of the furan oxygen, electrophilic attack by halogens like bromine (Br₂) or chlorine (Cl₂) is anticipated to occur preferentially on the furan ring or activated positions of the naphthalene system. For instance, studies on related polycyclic benzofuran (B130515) systems have shown that bromination can lead to multiple substitutions. When a benzo[b]naphtho[2,3-d]furan (B1265505) derivative was treated with bromine, multiple bromo groups were added to the structure, highlighting the high reactivity of this class of compounds towards halogenating agents. Similarly, mild bromination of substituted benzo[c]phenanthrenes has been shown to yield specific monobrominated products, with regioselectivity controlled by existing substituents. nih.gov

Mechanistic Aspects of Regioselectivity

The regioselectivity of electrophilic substitution is a critical aspect of the reactivity of this compound. The mechanism involves the attack of an electrophile on the π-system of the aromatic rings to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.

Several factors influence the regiochemical outcome:

The Furan Moiety: The oxygen atom in the furan ring is a powerful activating group, directing electrophiles to adjacent positions.

The Naphthalene Moiety: The naphthalene part of the molecule has its own characteristic reactivity patterns, with certain positions being more susceptible to electrophilic attack than others.

The Bromo Substituent: The bromine atom at the 11-position is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through resonance.

In related polycyclic aromatic hydrocarbons like benzo[c]phenanthrene, the regioselectivity of nitration and bromination has been shown to be strongly controlled by the directing effects of existing substituents, such as methoxy (B1213986) or hydroxyl groups, which can override the inherent reactivity of the parent ring system. nih.gov For this compound, a complex interplay between these directing effects would determine the final substitution pattern.

Oxidative and Reductive Transformations

The benzo[b]naphtho[1,2-d]furan scaffold can undergo both oxidation and reduction, leading to significant structural modifications. The furan ring, in particular, is susceptible to oxidative cleavage or dearomatization. Methodologies developed for other furan-containing compounds, such as oxidative rearrangement, could potentially be applied to this system, leading to the formation of novel functionalized products.

Conversely, reduction of the benzo[b]naphtho[1,2-d]furan system can saturate parts of the aromatic structure. For example, the reduction of benzofuran derivatives using reagents like sodium borohydride (B1222165) in the presence of a rhodium catalyst is known to yield the corresponding dihydrobenzofurans. Applying similar reductive conditions to this compound could selectively reduce either the furan ring or parts of the naphthalene system, depending on the reagents and conditions employed.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 11-position is a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium or nickel complexes. These cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The versatility of the bromo group allows for the introduction of various substituents, making this compound a valuable building block.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, introducing a new aryl or vinyl group. youtube.com

Negishi Coupling: Coupling with an organozinc reagent, which is known for its high reactivity and functional group tolerance. The synthesis of a biologically active benzofuran derivative was achieved in high yield via a Negishi reaction involving a brominated precursor. semanticscholar.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to arylated amine derivatives.

The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these reactions. For instance, different palladium-phosphine catalytic systems can selectively produce different products from the same starting materials. semanticscholar.org Furthermore, the reactivity difference between various halogen substituents can be exploited for sequential, orthogonal coupling reactions on a poly-halogenated scaffold. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions performed on related bromo-aromatic scaffolds.

Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl Halide, Boronic AcidPalladium Catalyst, BaseBiaryl youtube.com
NegishiBromo-benzofuran, Methylzinc bromidePalladium CatalystMethylated benzofuran semanticscholar.org
General Cross-CouplingBromo-naphthalene, VariousPalladium CatalystDiverse library of derivatives nih.gov

Derivatization for Tailored Structures

The chemical reactivity inherent to this compound allows for its extensive derivatization to create a wide range of tailored structures with potentially novel electronic, optical, or biological properties. By strategically combining the reactions described above, complex molecules can be assembled from this starting material.

A synthetic sequence could involve an initial cross-coupling reaction at the bromine position to introduce a new functional group. This could be followed by one or more electrophilic substitution reactions, such as halogenation or nitration, on the aromatic framework to add further functionality. The regioselectivity of these subsequent steps would be influenced by the newly introduced group. This multi-step functionalization approach provides a pathway to novel benzo[b]naphtho[1,2-d]furan derivatives that are not easily accessible through other synthetic routes. The development of such derivatives is of interest for applications in materials science, particularly for organic semiconductors, and in medicinal chemistry. mdpi.com

Advanced Spectroscopic and Structural Characterization of 11 Bromobenzo B Naphtho 1,2 D Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. Through the use of one- and two-dimensional experiments, a comprehensive picture of the molecular framework can be assembled.

The unambiguous assignment of ¹H and ¹³C NMR signals is paramount in distinguishing between potential regioisomers that may arise during the synthesis of complex fused-ring systems. oxinst.comresearchgate.net For 11-Bromobenzo[b]naphtho[1,2-d]furan, specific chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the distinct resonances in the ¹³C NMR spectrum, provide a unique fingerprint for the molecule.

In a typical analysis, the aromatic region of the ¹H NMR spectrum would display a series of doublets, triplets, and multiplets corresponding to the protons on the benzo[b]naphtho[1,2-d]furan (B1583413) core. The presence of the bromine atom at the C-11 position induces characteristic shifts in the neighboring protons due to its electron-withdrawing and anisotropic effects. These shifts, when compared to the spectra of other possible bromo-substituted isomers, allow for clear differentiation. oxinst.com

Similarly, the ¹³C NMR spectrum provides crucial information. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom directly bonded to the bromine (C-11) would exhibit a signal at a chemical shift value influenced by the halogen's electronegativity. The chemical shifts of the other carbon atoms in the fused ring system would also be perturbed in a predictable manner, aiding in the conclusive identification of the 11-bromo regioisomer. oxinst.com A combination of one- and two-dimensional NMR techniques is often employed for a complete and unambiguous assignment of all proton and carbon signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Protons and Carbons

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1d, J = 8.9 HzC-1
H-3dd, J = 8.9, 2.6 HzC-2
H-4d, J = 8.9 HzC-3
H-5ortho-coupledC-4
H-6ortho-coupledC-5

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts would be determined experimentally.

To unequivocally establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgscribd.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide through-bond correlation information that maps out the entire molecular scaffold. wikipedia.orgsdsu.edu

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. princeton.edu This allows for the tracing of proton connectivity within each aromatic ring of the benzo[b]naphtho[1,2-d]furan system, confirming the relative positions of the hydrogen atoms.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton resonance to the resonance of the carbon it is bonded to. This powerful technique, when used in conjunction with ¹H and ¹³C NMR data, allows for the definitive assignment of all protonated carbon atoms in the molecule. scribd.com By combining the information from both COSY and HSQC, a detailed and unambiguous picture of the molecular structure can be constructed. wikipedia.org

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra due to varying solute-solvent interactions. researchgate.netsciencepublishinggroup.com For a molecule like this compound, polar solvents may interact with the π-system of the aromatic rings, leading to noticeable changes in the resonance frequencies of the protons and carbons compared to nonpolar solvents. These solvent-induced shifts can sometimes be used to resolve overlapping signals or to gain insights into the electronic distribution within the molecule.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study processes that occur on the NMR timescale, such as conformational changes or rotational isomerism. researchgate.netfu-berlin.de In the case of this compound, while the fused ring system is largely rigid, restricted rotation around certain bonds could potentially lead to different conformers. DNMR studies, typically involving variable temperature experiments, could reveal if any such dynamic processes are occurring and provide information on the energy barriers associated with them. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[M]⁺ (with ⁷⁹Br)295.9837
[M]⁺ (with ⁸¹Br)297.9816

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined.

This technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.netnih.gov The planarity of the fused aromatic ring system could be accurately assessed, and any deviations from planarity would be quantified. nih.gov Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties. researchgate.net The resulting crystal structure serves as the ultimate proof of the molecular connectivity and conformation in the solid state.

Theoretical and Computational Investigations on 11 Bromobenzo B Naphtho 1,2 D Furan

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. bohrium.commdpi.com By applying DFT methods, a detailed picture of the electron distribution and orbital energies of 11-Bromobenzo[b]naphtho[1,2-d]furan can be obtained.

Key aspects of the electronic structure analysis include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. cam.ac.uk

Electron Density and Electrostatic Potential: Mapping the electron density reveals the regions of the molecule that are electron-rich or electron-poor. The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution, highlighting areas susceptible to electrophilic or nucleophilic attack. acs.org For this compound, the electronegative bromine and oxygen atoms are expected to significantly influence this distribution.

Calculated ParameterIllustrative ValueSignificance
HOMO Energy-6.25 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.80 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.45 eVIndicator of chemical stability and electronic excitation energy. cam.ac.uk
Dipole Moment1.5 DMeasure of the overall polarity of the molecule.

Reaction Mechanism Studies and Transition State Modeling

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. stackexchange.commdpi.com For this compound, a common reaction of interest would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, which are fundamental for forming new carbon-carbon bonds at the site of the bromine atom.

The computational study of a reaction mechanism typically involves:

Mapping the Potential Energy Surface (PES): The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. stackexchange.com By mapping the PES, chemists can identify the lowest energy pathways from reactants to products.

Locating Stationary Points: Reactants, products, and intermediates correspond to minima on the PES, while transition states are first-order saddle points. DFT calculations are used to optimize the geometries of these stationary points.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Below is an illustrative energy profile for a hypothetical Suzuki coupling reaction.

Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Phenylboronic acid + Catalyst
Oxidative Addition TS+15.2Transition state for the initial addition of the catalyst to the C-Br bond.
Intermediate Complex-5.8A stable intermediate formed after oxidative addition.
Reductive Elimination TS+12.5Transition state for the final step forming the C-C bond and regenerating the catalyst.
Products-25.011-Phenylbenzo[b]naphtho[1,2-d]furan + Byproducts

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, aiding in the structural characterization of molecules and the interpretation of experimental data.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and corresponding oscillator strengths. cam.ac.ukrsc.org These calculations predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which are related to the electronic transitions between molecular orbitals. For large polycyclic aromatic systems, these transitions are typically π → π* in nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. By calculating the magnetic shielding tensors for the molecule of interest and a reference standard (e.g., tetramethylsilane, TMS), accurate predictions of the NMR spectrum can be achieved. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

Vibrational (Infrared and Raman) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. acs.org These correspond to the peaks observed in infrared (IR) and Raman spectra and are associated with specific molecular motions, such as bond stretching and bending.

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Correlation
UV-Vis λmax 1350 nmCorresponds to the S0 → S1 (HOMO→LUMO) electronic transition.
UV-Vis λmax 2285 nmCorresponds to a higher energy π → π* transition.
¹³C Chemical Shift (C-Br)118 ppmPredicted chemical shift for the carbon atom bonded to bromine.
¹H Chemical Shift (Aromatic)7.5 - 8.5 ppmTypical range for protons in the fused aromatic ring system.
IR Frequency (C-Br stretch)580 cm⁻¹Characteristic stretching vibration for the carbon-bromine bond.

Structure-Property Relationships Derived from Computational Models

One of the most powerful applications of computational modeling is the ability to establish quantitative structure-property relationships (QSPR). nih.govacs.org By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its key properties.

For instance, a computational study could investigate the effect of substituting the bromine atom at the 11-position with other functional groups (e.g., -F, -Cl, -CN, -OCH₃). By calculating the electronic and optical properties for each derivative, a clear relationship can be established. This approach allows for the rational design of new molecules with tailored properties, such as a specific HOMO-LUMO gap for organic semiconductor applications or altered reactivity for synthetic purposes. nih.gov

The table below illustrates a hypothetical QSPR study, showing how the HOMO-LUMO gap of the benzo[b]naphtho[1,2-d]furan (B1583413) core might be tuned by different substituents at the 11-position.

Substituent (at C-11)Electron Donating/Withdrawing NaturePredicted HOMO-LUMO Gap (eV)
-H (unsubstituted)Neutral4.55
-BrWeakly Withdrawing4.45
-NO₂Strongly Withdrawing3.90
-NH₂Strongly Donating4.15
-OCH₃Donating4.30

Information regarding the chemical compound this compound is not available in the public domain.

Following a comprehensive search of scientific literature, chemical databases, and commercial supplier catalogs, no specific data or research publications were found for the chemical compound This compound .

The parent compound, Benzo[b]naphtho[1,2-d]furan , is a known chemical entity. However, detailed research and applications data appear to be confined to other isomers of its brominated derivatives. Commercially available and researched compounds include, but are not limited to:

9-Bromobenzo[b]naphtho[1,2-d]furan chemsrc.com

3-Bromobenzo[b]naphtho[2,3-d]furan made-in-china.com

11-Bromobenzo[b]naphtho[2,3-d]furan chemicalbook.com

7-Bromobenzo[b]naphtho[2,1-d]furan chemicalbook.com

8-Bromobenzo[b]naphtho[2,1-d]furan nih.gov

While the broader class of benzonaphthofurans has been investigated for applications in organic electronics and as fluorescent materials, the absence of specific data for the 11-bromo-[1,2-d] isomer prevents the creation of a scientifically accurate article detailing its specific roles in the requested applications.

Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested article on its applications in advanced materials and technologies. Information on related isomers cannot be substituted, as their properties and performance in specific applications would differ.

Applications of 11 Bromobenzo B Naphtho 1,2 D Furan in Advanced Materials and Technologies

Fluorescent Probes and Optical Sensing Systems

Development of Optically Active Materials

The extended π-conjugated system of the benzo[b]naphtho[1,2-d]furan (B1583413) core, when functionalized with a bromine atom, gives rise to interesting photophysical properties. While direct studies on the optical properties of 11-Bromobenzo[b]naphtho[1,2-d]furan are not extensively documented in publicly available literature, the characteristics of related brominated and functionalized benzonaphthofurans provide strong indicators of its potential.

Research into phosphole-based heteroacenes, which share structural similarities with benzonaphthofurans, has demonstrated that the introduction of substituents can significantly tune the optical properties. For instance, phosphole derivatives exhibit fluorescence in the visible-light region, with emission wavelengths and quantum yields being dependent on the nature of the functional groups attached to the core structure. beilstein-journals.orgbeilstein-journals.org The presence of a heavy atom like bromine in the 11-position of the benzo[b]naphtho[1,2-d]furan skeleton is expected to influence the electronic transitions, potentially leading to enhanced intersystem crossing and making it a candidate for applications in phosphorescent organic light-emitting diodes (OLEDs). The high triplet energy of dibenzofuran (B1670420) derivatives, a core component of the present compound's structure, makes them suitable as host materials in phosphorescent OLEDs.

Furthermore, studies on other substituted benzonaphthofurans have revealed their potential in developing materials with intriguing photophysical properties. For example, the synthesis of benzotropone-fused naphtho[1,2-b]furans has yielded compounds that show absorption in the UV-vis region and emission in the visible region. researchgate.net This suggests that targeted functionalization of the benzonaphthofuran scaffold is a viable strategy for creating novel optically active materials.

Table 1: Photophysical Properties of Related Fused Heterocyclic Compounds

Compound ClassAbsorption Max (λmax)Emission Max (λem)Key Features
Benzo[f]naphtho[2,3-b]phosphoindoles~362 nm395–426 nmExhibit blue fluorescence; properties are tunable via substitution on the phosphorus atom. beilstein-journals.orgbeilstein-journals.org
Benzotropone-fused naphtho[1,2-b]furansUV-vis regionVisible regionExtended conjugation leads to absorption and emission in the visible spectrum. researchgate.net
DibenzofuransHigh Triplet Energy-Suitable as host materials in blue or green phosphorescent OLEDs.

Advanced Polymeric Materials and Composites

The presence of a reactive bromine handle on the this compound molecule opens up avenues for its use as a monomer in the synthesis of advanced polymeric materials. The bromo-substituent can serve as a site for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful tools for polymer synthesis. This allows for the incorporation of the rigid and photophysically active benzonaphthofuran unit into polymer backbones.

Polymers containing such fused aromatic structures are of interest for applications in organic electronics, where properties like charge transport and thermal stability are crucial. While specific polymers derived from this compound are not detailed in the literature, the development of functional polymers from other complex heterocyclic systems provides a blueprint for its potential. For example, research on polyphosphoester-based biomimetic block copolymers demonstrates how functional monomers can be polymerized to create nanoparticles with controlled sizes and surface functionalities. nih.gov This highlights the potential for this compound to be used in creating well-defined polymeric nanostructures.

The incorporation of the benzonaphthofuran moiety could lead to polymers with high thermal stability and specific optoelectronic properties, making them suitable for use as components in OLEDs or organic photovoltaics (OPVs). Patents related to organic electroluminescent devices often cite the use of dibenzofuran and dibenzothiophene-containing materials to improve device lifetime and efficiency, underscoring the value of such fused heterocyclic systems in polymeric and composite materials for electronic applications.

Intermediates in Complex Organic Synthesis

The bromine atom at the 11-position of benzo[b]naphtho[1,2-d]furan serves as a versatile functional group, making the compound a valuable intermediate in the synthesis of more complex organic molecules. The C-Br bond can be readily transformed into other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions.

This reactivity allows for the strategic introduction of a wide array of substituents at the 11-position, enabling the synthesis of a diverse library of derivatives with tailored properties. These derivatives could find applications in medicinal chemistry, as the benzofuran (B130515) scaffold is a common motif in biologically active compounds, or in the development of new functional materials.

For instance, the synthesis of substituted benzo[b]naphtho[2,1-d]furans has been achieved through domino processes, showcasing the utility of functionalized precursors in building complex heterocyclic systems. diva-portal.org Although this example pertains to an isomeric system, the principles of using a halogenated precursor for further elaboration are directly applicable. The ability to selectively functionalize the benzonaphthofuran core is crucial for creating molecules with specific biological activities or material properties. The isolation of naturally occurring, complex benzo[b]naphtho[2,1-d]furans from plant sources further emphasizes the importance of synthetic routes to access diverse analogs. nih.gov

Table 2: Key Synthetic Transformations of Brominated Aromatic Compounds

Reaction TypeReagentsProductSignificance
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl compoundFormation of C-C bonds to build larger conjugated systems.
Stille CouplingOrganostannane, Pd catalystAryl-substituted compoundVersatile C-C bond formation with tolerance to various functional groups.
Buchwald-Hartwig AminationAmine, Pd or Cu catalyst, BaseArylamineIntroduction of nitrogen-containing functional groups.
Lithiation-Substitutionn-BuLi, ElectrophileFunctionalized aryl compoundCreation of a nucleophilic center for reaction with a wide range of electrophiles.

Future Research Directions and Unexplored Avenues for 11 Bromobenzo B Naphtho 1,2 D Furan

Development of Novel and Sustainable Synthetic Routes

While the synthesis of benzo[b]furans and naphthofurans is a well-established area of organic chemistry, the specific synthesis of 11-Bromobenzo[b]naphtho[1,2-d]furan is not widely documented. researchgate.net Future research should focus on developing efficient, selective, and sustainable methods for its preparation. Key areas of investigation could include:

Greener Bromination Techniques: Traditional bromination methods often involve hazardous reagents like elemental bromine or produce significant corrosive waste. nih.gov Future work could explore the use of N-bromosuccinimide (NBS) in conjunction with greener solvent systems or catalytic approaches to introduce the bromine atom onto the benzo[b]naphtho[1,2-d]furan (B1583413) backbone. acs.orgorganic-chemistry.org The development of methods using ammonium (B1175870) bromide and an oxidant like Oxone could also offer a milder and more environmentally friendly alternative. organic-chemistry.org

One-Pot Synthesis Protocols: The development of one-pot reactions that construct the heterocyclic core and introduce the bromo-functionality in a single, streamlined process would be highly advantageous. acs.org This could involve the reaction of appropriately substituted naphthols and phenols with alkynes or other coupling partners, followed by an in-situ bromination step. nih.gov Such strategies would improve efficiency and reduce waste compared to multi-step synthetic sequences.

Catalytic C-H Activation/Bromination: A forward-looking approach would be the direct C-H activation of the parent benzo[b]naphtho[1,2-d]furan at the 11-position, followed by bromination. While challenging, this would represent a highly atom-economical route to the target compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

Synthetic StrategyPotential ReagentsKey AdvantagesResearch Focus
Greener BrominationNBS, Ammonium Bromide/OxoneReduced hazardous waste, milder conditionsCatalyst development, solvent screening
One-Pot SynthesisSubstituted Naphthols, AlkynesIncreased efficiency, reduced purification stepsCatalyst and reaction condition optimization
C-H ActivationPalladium or other transition metal catalystsHigh atom economy, direct functionalizationCatalyst design, regioselectivity control

Exploration of New Chemical Transformations and Derivatizations

The bromine atom on the this compound scaffold is a versatile handle for a wide array of chemical transformations. Future research should be directed towards exploring these derivatizations to generate a library of novel compounds with tailored properties.

Cross-Coupling Reactions: The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of various functional groups, including aryl, alkyl, and alkynyl moieties, thereby tuning the electronic and photophysical properties of the core structure. The use of the C-Br unit in Negishi coupling reactions to create donor-acceptor materials is a particularly promising avenue. nih.govacs.org

Borylation and Boron-Doping: The conversion of the bromo-substituent to a boronic ester or acid would open up further synthetic possibilities. Moreover, the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs) from brominated precursors has been shown to yield materials with exceptionally low LUMO energies, making them strong acceptors for applications in organic electronics. nih.govnih.gov

Nucleophilic Aromatic Substitution: Investigating the reactivity of the bromo-substituent towards various nucleophiles (e.g., amines, alkoxides, thiols) could lead to the synthesis of a diverse range of functionalized benzo[b]naphthofurans.

Table 2 highlights potential derivatization reactions and their expected outcomes.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeTypical ReagentsPotential Functional Groups IntroducedAnticipated Properties of Derivatives
Suzuki CouplingArylboronic acids, Pd catalystAryl groupsModified electronic and photophysical properties
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsAlkynyl groupsExtended π-conjugation, potential for NIR absorption
Buchwald-Hartwig AminationAmines, Pd catalystAmino groupsIntroduction of charge-transporting moieties
BorylationBis(pinacolato)diboron, Pd catalystBoronic esterIntermediate for further functionalization

Advanced Computational Studies for Material Design

Given the expense and time involved in laboratory synthesis, computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives, thereby guiding experimental efforts. researchgate.netacs.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic structures of the molecule. chemrxiv.org Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined to predict the compound's potential as a semiconductor or phototoxic agent. witpress.com The HOMO-LUMO gap is a critical factor in designing materials for organic electronics. witpress.com

Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the absorption and emission spectra of the parent compound and its derivatives. This would allow for the in-silico screening of candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Molecular Dynamics (MD) Simulations: For potential applications in materials science, MD simulations can provide insights into the solid-state packing and intermolecular interactions of these compounds. This is crucial for understanding and predicting charge transport properties in thin films.

Future computational work should focus on building a database of properties for a range of virtual derivatives, as projects like the COMPAS database have done for other polycyclic aromatic systems. researchgate.netnih.govchemrxiv.org

Expanding Applications in Emerging Technologies

The unique electronic structure anticipated for this compound and its derivatives makes them attractive candidates for several emerging technologies.

Organic Electronics: The extended π-conjugated system suggests potential for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Derivatization through cross-coupling reactions can be used to fine-tune the material's properties for these applications. The development of donor-acceptor materials from bromo-functionalized PAHs has shown promise for near-infrared emitting materials, which could be relevant for OLEDs and bio-imaging. acs.orgnih.gov

Sensors: The furan (B31954) oxygen atom and the aromatic system could interact with specific analytes, making these compounds potential building blocks for chemical sensors. Functionalization could enhance selectivity and sensitivity towards particular ions or molecules.

Biologically Active Scaffolds: Benzo[b]furan derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com While this article does not delve into specific biological applications, the core structure of this compound could serve as a scaffold for the synthesis of novel therapeutic agents, a field ripe for exploration.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental science and applied technology.

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